![molecular formula C10H15NO B6335724 3-Pyrrolidinylcyclohex-2-en-1-one CAS No. 19805-73-3](/img/structure/B6335724.png)
3-Pyrrolidinylcyclohex-2-en-1-one
Overview
Description
3-Pyrrolidinylcyclohex-2-en-1-one, also known as PCCH, is an organic compound belonging to the cyclohexene class of compounds. It is a colorless, crystalline solid with a molecular weight of 156.2 g/mol and a melting point of 57-58 °C. PCCH has been used in a variety of scientific research applications, including drug development and biochemistry.
Scientific Research Applications
3-Pyrrolidinylcyclohex-2-en-1-one has been used in a variety of scientific research applications, including drug development and biochemistry. In drug development, 3-Pyrrolidinylcyclohex-2-en-1-one has been used to study the effects of drugs on the body. In biochemistry, 3-Pyrrolidinylcyclohex-2-en-1-one has been used to study the effects of enzymes on metabolic pathways. It has also been used to study the effects of hormones on cellular processes, as well as to study the effects of drugs on the nervous system.
Mechanism of Action
The mechanism of action of 3-Pyrrolidinylcyclohex-2-en-1-one is still not fully understood. It is believed that 3-Pyrrolidinylcyclohex-2-en-1-one binds to certain receptors in the body and modulates their activity. It has been suggested that 3-Pyrrolidinylcyclohex-2-en-1-one acts as an agonist at certain receptors, which means that it increases the activity of the receptor. It has also been suggested that 3-Pyrrolidinylcyclohex-2-en-1-one acts as an antagonist at certain receptors, which means that it decreases the activity of the receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Pyrrolidinylcyclohex-2-en-1-one are still not fully understood. However, it is believed that 3-Pyrrolidinylcyclohex-2-en-1-one has a variety of effects on the body, including the modulation of metabolic pathways, the regulation of hormone levels, and the modulation of the nervous system. It has also been suggested that 3-Pyrrolidinylcyclohex-2-en-1-one may have anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
3-Pyrrolidinylcyclohex-2-en-1-one has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable in solution. It is also relatively non-toxic, which makes it safe to handle in the laboratory. However, 3-Pyrrolidinylcyclohex-2-en-1-one has several limitations for use in laboratory experiments. It has a low solubility in water, which makes it difficult to dissolve in aqueous solutions. It is also relatively unstable in organic solvents, which can make it difficult to work with in organic synthesis reactions.
Future Directions
There are several potential future directions for the use of 3-Pyrrolidinylcyclohex-2-en-1-one in scientific research. It could be used to further study the effects of drugs on the body, as well as to study the effects of hormones on cellular processes. It could also be used to study the effects of enzymes on metabolic pathways and the effects of drugs on the nervous system. Additionally, 3-Pyrrolidinylcyclohex-2-en-1-one could be used to study the effects of drugs on inflammation and cancer, as well as to study the effects of drugs on the immune system. Finally, 3-Pyrrolidinylcyclohex-2-en-1-one could be used to develop new drugs and therapeutic agents.
Synthesis Methods
3-Pyrrolidinylcyclohex-2-en-1-one can be synthesized through a variety of methods, including the Knoevenagel condensation and the Wittig reaction. The Knoevenagel condensation is a reaction between aldehydes and ketones with an active methylene compound, such as malononitrile, to form a β-ketoester. The Wittig reaction is a reaction between an aldehyde or ketone and a phosphonium salt to form an alkene. 3-Pyrrolidinylcyclohex-2-en-1-one can also be synthesized from cyclohexene, which can be obtained from the oxidation of cyclohexanol.
properties
IUPAC Name |
3-pyrrolidin-1-ylcyclohex-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c12-10-5-3-4-9(8-10)11-6-1-2-7-11/h8H,1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODAXSHZSFXIST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=O)CCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00297872 | |
Record name | 3-(pyrrolidin-1-yl)cyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00297872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-1-yl)cyclohex-2-en-1-one | |
CAS RN |
19805-73-3 | |
Record name | NSC118768 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118768 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(pyrrolidin-1-yl)cyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00297872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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